An In-depth Technical Guide to the Basic Properties of Pyrido[3,2-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Basic Properties of Pyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with a core structure that is of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, notably as kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the pyrido[3,2-d]pyrimidin-4(3H)-one core, including its chemical structure, and available data on its molecular weight and purity. Due to the limited availability of experimental data for the parent compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key properties such as pKa, solubility, and melting point. Furthermore, predicted spectroscopic characteristics are discussed based on data from closely related analogues. This document also visualizes a key signaling pathway where derivatives of this scaffold have shown activity and outlines a representative synthetic workflow.
Core Physicochemical Properties
The fundamental properties of the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold are crucial for its handling, characterization, and application in research and drug development. While specific experimental data for the parent compound is sparse in publicly available literature, the following table summarizes the known and theoretical values.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅N₃O | - |
| Molecular Weight | 147.13 g/mol | [1] |
| CAS Number | 37538-67-3 | [1] |
| Purity | ≥97% | Commercially available[1] |
| Predicted pKa | Acidic and basic pKa values are expected due to the presence of the pyrimidinone ring and pyridine nitrogen. Specific values require experimental determination. | Theoretical |
| Predicted Solubility | Likely to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Theoretical |
| Predicted Melting Point | Expected to be a high-melting solid, characteristic of rigid heterocyclic compounds. | Theoretical |
Spectroscopic and Analytical Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm region. The N-H proton of the pyrimidinone ring would likely be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon (C=O) is expected to be significantly downfield, likely >160 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 147. Fragmentation patterns would likely involve the loss of CO and HCN from the pyrimidinone ring.[2] |
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physicochemical properties of pyrido[3,2-d]pyrimidin-4(3H)-one.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.[6][7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of pyrido[3,2-d]pyrimidin-4(3H)-one and dissolve it in a suitable co-solvent (e.g., DMSO or methanol) if necessary, due to low aqueous solubility. Dilute the solution with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine basic pKa values and with 0.1 M NaOH to determine acidic pKa values. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted, where the peak(s) will indicate the equivalence point(s).
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is a standard approach for its determination.[8][9]
Methodology:
-
Sample Preparation: Add an excess amount of pyrido[3,2-d]pyrimidin-4(3H)-one to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw a sample from the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and as an indicator of purity.[2][10]
Methodology:
-
Sample Preparation: Ensure the pyrido[3,2-d]pyrimidin-4(3H)-one sample is dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.
Biological Context: PI3K Signaling Pathway
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.[3][4][11][12]
The diagram below illustrates a simplified representation of the PI3K signaling pathway and highlights the point of inhibition by PI3K inhibitors.
Representative Synthetic Workflow
The synthesis of the pyrido[3,2-d]pyrimidin-4(3H)-one core can be achieved through various synthetic routes. A common strategy involves the cyclization of an appropriately substituted aminopyridine derivative. The following diagram illustrates a generalized synthetic approach.[8][10]
References
- 1. Pyrido[3,2-d]pyrimidin-4(3H)-one - Advanced Biochemicals [advancedbiochemicals.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 [mdpi.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
